5-(3-Ethoxyphenyl)-2-hydroxypyridine
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Overview
Description
5-(3-Ethoxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound features a pyridine ring substituted with a hydroxyl group at the second position and an ethoxyphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and 2-hydroxypyridine.
Condensation Reaction: The 3-ethoxybenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in a solvent like ethanol or methanol.
Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the final product, this compound. This step may require heating and the use of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-(3-ethoxyphenyl)-2-pyridone.
Reduction: Formation of this compound alcohol or amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-(3-Ethoxyphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxyphenyl)-2-hydroxypyridine
- 5-(3-Propoxyphenyl)-2-hydroxypyridine
- 5-(3-Butoxyphenyl)-2-hydroxypyridine
Uniqueness
5-(3-Ethoxyphenyl)-2-hydroxypyridine is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(15)14-9-11/h3-9H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPOMRCBMJSTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682792 |
Source
|
Record name | 5-(3-Ethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111102-97-6 |
Source
|
Record name | 5-(3-Ethoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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